An In-depth Technical Guide to (3-Fluorophenyl)methanethiol for Researchers and Drug Development Professionals
An In-depth Technical Guide to (3-Fluorophenyl)methanethiol for Researchers and Drug Development Professionals
(3-Fluorophenyl)methanethiol , also known as 3-fluorobenzyl mercaptan, is an organosulfur compound of interest to researchers in medicinal chemistry and drug development. Its unique properties, imparted by the presence of both a fluorine atom and a thiol group, make it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Fluorophenyl)methanethiol, detailed experimental protocols, and an exploration of its reactivity and potential applications.
Core Properties of (3-Fluorophenyl)methanethiol
A summary of the key physical and chemical properties of (3-Fluorophenyl)methanethiol is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 40096-23-9 | [1] |
| Molecular Formula | C₇H₇FS | [1] |
| Molecular Weight | 142.19 g/mol | [1] |
| Boiling Point | 177.5 °C at 760 mmHg | |
| Density | 1.13 g/cm³ | |
| Flash Point | 61.2 °C | |
| Refractive Index | 1.544 | |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis of (3-Fluorophenyl)methanethiol
(3-Fluorophenyl)methanethiol can be synthesized from readily available starting materials such as 3-fluorobenzyl chloride or 3-fluorobenzyl alcohol. The general synthetic approaches involve the introduction of a thiol group to the benzylic position.
Logical Synthesis Workflow
Experimental Protocols
Method A: From 3-Fluorobenzyl Chloride
This method involves the reaction of a benzyl halide with a hydrosulfide salt.
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Reaction: The reaction of 3-fluorobenzyl chloride with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH), is carried out in a suitable solvent system, which can be aqueous. To minimize the formation of the dibenzyl sulfide byproduct, the reaction temperature is initially maintained at a moderate level (e.g., ~50 °C) until a significant portion of the starting material is converted. The temperature can then be raised (e.g., to ~80 °C) to drive the reaction to completion. Maintaining a hydrogen sulfide atmosphere can also be beneficial.
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Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The crude product can then be purified by vacuum distillation.
Method B: From 3-Fluorobenzyl Alcohol via Thiourea
This method proceeds through an isothiouronium salt intermediate.
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Step 1: Formation of the Isothiouronium Salt: 3-Fluorobenzyl alcohol is first converted to the corresponding benzyl halide (e.g., bromide or chloride) using an appropriate halogenating agent. The resulting 3-fluorobenzyl halide is then reacted with thiourea in a suitable solvent (e.g., ethanol) to form the S-(3-fluorobenzyl)isothiouronium salt.
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Step 2: Hydrolysis of the Isothiouronium Salt: The isolated isothiouronium salt is then hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to yield (3-Fluorophenyl)methanethiol.
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Work-up and Purification: The reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the product is purified by vacuum distillation.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of (3-Fluorophenyl)methanethiol. While specific spectra for this compound were not found in the search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons, and the thiol proton. The aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.3 ppm, with splitting patterns influenced by the fluorine substituent. The methylene protons (CH₂) adjacent to the sulfur atom would likely appear as a doublet (due to coupling with the thiol proton) around δ 3.7 ppm. The thiol proton (SH) is expected to be a triplet (due to coupling with the methylene protons) and its chemical shift can vary but is typically found in the region of δ 1.5-2.0 ppm.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the benzylic carbon. The aromatic carbons will resonate in the region of δ 110-165 ppm, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The benzylic carbon (CH₂) would be expected to appear around δ 25-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption peaks for (3-Fluorophenyl)methanethiol include:
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S-H Stretch: A weak to medium intensity band around 2550-2600 cm⁻¹. This peak is characteristic of the thiol group.
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C-H (sp³) Stretch: Bands just below 3000 cm⁻¹ corresponding to the methylene group.
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C-H (sp²) Stretch: Bands just above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.
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C=C Aromatic Stretch: Several peaks in the 1450-1600 cm⁻¹ region.
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C-F Stretch: A strong absorption band typically in the range of 1000-1300 cm⁻¹, characteristic of the carbon-fluorine bond.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 142, corresponding to the molecular weight of (3-Fluorophenyl)methanethiol.
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Fragmentation Pattern: Common fragmentation pathways for benzyl mercaptans involve the loss of the thiol group or cleavage of the benzyl-sulfur bond. Key expected fragments for (3-Fluorophenyl)methanethiol would include:
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[M-SH]⁺: A fragment at m/z = 109, corresponding to the 3-fluorobenzyl cation.
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[C₇H₆F]⁺: The tropylium ion analogue at m/z = 109.
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Loss of H₂S: A peak corresponding to [M-H₂S]⁺.
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Reactivity and Potential Applications
The reactivity of (3-Fluorophenyl)methanethiol is dictated by the interplay of the aromatic ring, the fluorine substituent, and the thiol group.
Reactivity of the Thiol Group
The thiol group is nucleophilic and can participate in a variety of reactions, including:
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Alkylation: Reaction with alkyl halides to form thioethers.
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Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and reaction conditions.
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Thiol-Ene and Thiol-Yne Reactions: The thiol group can undergo addition reactions with alkenes and alkynes, respectively, which are powerful methods for C-S bond formation.
The fluorine atom at the meta position will have an electron-withdrawing inductive effect, which can influence the acidity and nucleophilicity of the thiol group.
Role in Drug Development
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity.[2] The presence of the fluorine atom in (3-Fluorophenyl)methanethiol makes it an attractive building block for the synthesis of novel drug candidates.
While specific biological activities or signaling pathway involvement for (3-Fluorophenyl)methanethiol have not been detailed in the available literature, fluorinated aromatic thiols and related structures are of interest in various therapeutic areas. For instance, compounds containing the N-(3-fluorophenyl) moiety have been investigated as selective Aurora kinase B inhibitors for cancer treatment and as motilin receptor agonists.
Logical Relationship of Properties and Applications
Safety Information
(3-Fluorophenyl)methanethiol is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
(3-Fluorophenyl)methanethiol is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive thiol group and a fluorine-substituted aromatic ring provides a platform for the synthesis of a wide range of novel molecules with potentially enhanced biological properties. Further research into its specific biological activities and the development of detailed and optimized synthetic protocols will undoubtedly expand its utility for researchers and scientists in the pharmaceutical industry.
